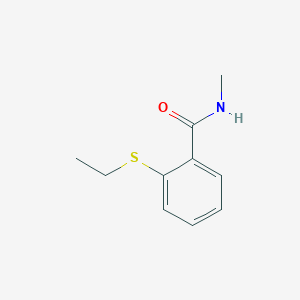![molecular formula C15H14N2O3 B14960280 4-[(5-Methylpyridin-2-yl)carbamoyl]phenyl acetate](/img/structure/B14960280.png)
4-[(5-Methylpyridin-2-yl)carbamoyl]phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5-Methylpyridin-2-yl)carbamoyl]phenyl acetate is an organic compound with the molecular formula C15H14N2O3 and a molecular weight of 270.28 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 5-position and a carbamoyl group at the 2-position, which is further connected to a phenyl acetate moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Methylpyridin-2-yl)carbamoyl]phenyl acetate typically involves the following steps:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 5-methyl-2-aminopyridine with an appropriate isocyanate to form the carbamoyl intermediate.
Acetylation: The carbamoyl intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-[(5-Methylpyridin-2-yl)carbamoyl]phenyl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl acetate moiety.
Reduction: Reduced forms of the carbamoyl group.
Substitution: Substituted derivatives at the carbamoyl group.
Aplicaciones Científicas De Investigación
4-[(5-Methylpyridin-2-yl)carbamoyl]phenyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 4-[(5-Methylpyridin-2-yl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(5-Methylpyridin-2-yl)carbamoyl]phenyl benzoate
- 4-[(5-Methylpyridin-2-yl)carbamoyl]phenyl propionate
Uniqueness
4-[(5-Methylpyridin-2-yl)carbamoyl]phenyl acetate is unique due to its specific substitution pattern and the presence of both a pyridine ring and a phenyl acetate moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C15H14N2O3 |
|---|---|
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
[4-[(5-methylpyridin-2-yl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C15H14N2O3/c1-10-3-8-14(16-9-10)17-15(19)12-4-6-13(7-5-12)20-11(2)18/h3-9H,1-2H3,(H,16,17,19) |
Clave InChI |
OWGVJTBTJWGUMC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylbutanamide](/img/structure/B14960220.png)
![3-[(4-chlorophenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B14960232.png)
![4-(4-chloro-2-methylphenoxy)-N-[2-(propan-2-yl)phenyl]butanamide](/img/structure/B14960239.png)


![N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}pentanamide](/img/structure/B14960258.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-fluorobenzamide](/img/structure/B14960265.png)

![4-chloro-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B14960288.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-phenoxypropan-1-one](/img/structure/B14960291.png)


